Meglitinide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Meglitinides are a class of oral antidiabetic agents used to manage type 2 diabetes mellitus. They function as insulin secretagogues, stimulating the release of insulin from pancreatic beta cells. This class includes drugs such as repaglinide, nateglinide, and mitiglinide .

准备方法

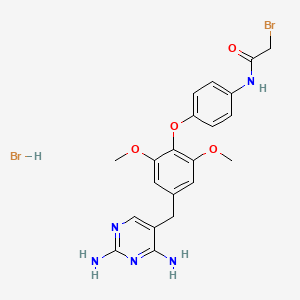

Synthetic Routes and Reaction Conditions: Meglitinides are synthesized through a series of chemical reactions involving the formation of benzoic acid derivatives. The synthesis typically involves the following steps:

Formation of the Core Structure: The core structure of meglitinides is synthesized through a series of condensation reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the pharmacological properties of the compound.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of meglitinides involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Raw Material Procurement: High-quality raw materials are sourced to ensure the consistency of the final product.

Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets regulatory standards.

化学反应分析

Types of Reactions: Meglitinides undergo various chemical reactions, including:

Oxidation: Meglitinides can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert meglitinides into their reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups on the meglitinide molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of meglitinides with modified pharmacological properties .

科学研究应用

Meglitinides have a wide range of scientific research applications, including:

Chemistry: Meglitinides are used as model compounds in the study of insulin secretagogues and their mechanisms of action.

Biology: Research on meglitinides helps in understanding the regulation of insulin secretion and the role of pancreatic beta cells.

Medicine: Meglitinides are extensively studied for their therapeutic potential in managing type 2 diabetes mellitus.

Industry: The pharmaceutical industry utilizes meglitinides in the development of new antidiabetic drugs .

作用机制

Meglitinides exert their effects by binding to adenosine triphosphate-dependent potassium channels on the cell membrane of pancreatic beta cells. This binding leads to the closure of these channels, causing an increase in intracellular potassium concentration. The resulting depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin granules with the cell membrane, resulting in the secretion of insulin .

相似化合物的比较

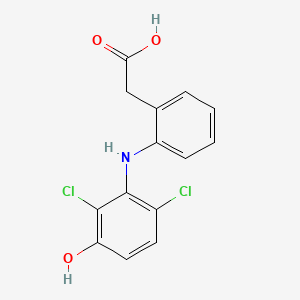

Meglitinides are often compared with other insulin secretagogues, such as sulfonylureas. While both classes stimulate insulin release, meglitinides have a faster onset and shorter duration of action compared to sulfonylureas. This makes meglitinides particularly useful for controlling postprandial blood glucose levels. Similar compounds include:

Sulfonylureas: Such as glibenclamide and glimepiride.

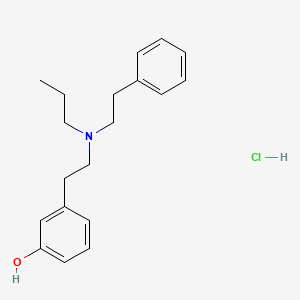

Dipeptidyl Peptidase-4 Inhibitors: Such as sitagliptin and saxagliptin.

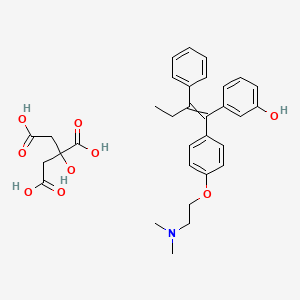

Glucagon-Like Peptide-1 Receptor Agonists: Such as exenatide and liraglutide

Meglitinides’ unique pharmacokinetic profile and mechanism of action make them a valuable option in the management of type 2 diabetes mellitus.

属性

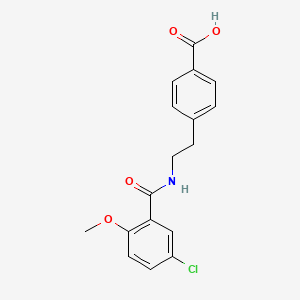

CAS 编号 |

54870-28-9 |

|---|---|

分子式 |

C17H16ClNO4 |

分子量 |

333.8 g/mol |

IUPAC 名称 |

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid |

InChI |

InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |

InChI 键 |

SWLAMJPTOQZTAE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |

规范 SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |

Key on ui other cas no. |

54870-28-9 |

同义词 |

4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid HB 699 meglitinide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

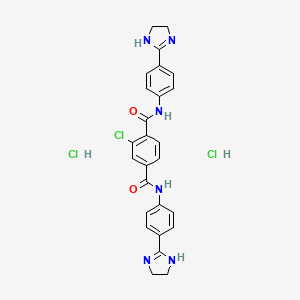

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1210946.png)

![8-Tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione;8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1210956.png)

![(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1210960.png)